Product packaging for Sodium N-myristoyl-DL-serinate(Cat. No.:CAS No. 18791-25-8)

Sodium N-myristoyl-DL-serinate

Cat. No.: B579433
CAS No.: 18791-25-8
M. Wt: 337.436
InChI Key: LYQLUQZODYWBPR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium N-myristoyl-DL-serinate is a research-grade chemical reagent designed for studies in protein lipidation and cell signaling. This compound is a serine derivative where the amino acid serine is acylated with a myristoyl group (a 14-carbon saturated fatty acid) on the nitrogen atom, forming the sodium salt for enhanced solubility. In biochemical research, serine derivatives serve as critical building blocks for investigating enzyme kinetics and developing novel therapeutics, particularly in antiviral and anticancer research . Protein N-myristoylation is a ubiquitous lipid modification catalyzed by N-myristoyltransferases (NMT), which attaches myristate to the N-terminal glycine of target proteins to modulate their membrane localization, stability, and function . Researchers utilize reagents like this compound to explore the intricacies of this process. The modification is vital for the function of a diverse range of proteins, including those involved in signal transduction, innate immune responses, and oncogenesis . Its role is so critical that NMT has been validated as a promising drug target in several human pathogens, including the parasites responsible for African sleeping sickness and leishmaniasis . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32NNaO4 B579433 Sodium N-myristoyl-DL-serinate CAS No. 18791-25-8

Properties

CAS No.

18791-25-8

Molecular Formula

C17H32NNaO4

Molecular Weight

337.436

IUPAC Name

sodium;3-hydroxy-2-(tetradecanoylamino)propanoate

InChI

InChI=1S/C17H33NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)18-15(14-19)17(21)22;/h15,19H,2-14H2,1H3,(H,18,20)(H,21,22);/q;+1/p-1

InChI Key

LYQLUQZODYWBPR-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies for N Myristoyl Serine and Its Derivatives

Strategies for N-Acylation of Amino Acids: A Comprehensive Review of Academic Approaches

N-acylation of amino acids involves the formation of an amide bond between the amino group of an amino acid and the carboxyl group of a fatty acid. frontiersin.org This process can be achieved through various chemical and biological strategies, each with its own set of advantages and limitations. bbwpublisher.com

Chemical synthesis remains the predominant method for both laboratory and industrial production of N-acyl amino acid surfactants. bbwpublisher.comresearchgate.net Several well-established chemical routes are employed, including direct dehydration condensation, amidation using activated esters and anhydrides, and the Schotten-Baumann condensation. bbwpublisher.comresearchgate.net

Direct dehydration condensation involves the reaction of fatty acids with amino acid salts at high temperatures, typically above 170°C, to produce N-acyl amino acid salts. researchgate.netresearchgate.net This method, first explored in the 1970s, has been improved over the years to enhance the yield of the final product. researchgate.net A recent patent describes a method involving mixing a fatty acid, a catalyst, and an amino acid, heating them to a molten state for reaction, and then subjecting the mixture to dehydration condensation. wipo.int This approach avoids the use of acyl chlorides, resulting in a salt-free product and a simpler operational process. wipo.int However, high reaction temperatures can sometimes lead to side reactions, which may affect the purity and yield of the N-acyl amino acid. researchgate.net

Table 1: Key Features of Direct Dehydration Condensation

FeatureDescription
Reactants Fatty acid, Amino acid salt
Conditions High temperature (e.g., >170°C)
Product N-acyl amino acid salt
Advantages Can be a one-pot reaction; avoids acyl chlorides. wipo.int
Disadvantages High temperatures may cause side reactions. researchgate.net

Amidation through the use of activated esters and anhydrides is another significant chemical route. Fatty acid anhydrides can react with amino acid salts to form N-acyl amino acids. researchgate.net This method, however, may require an excess of the anhydride (B1165640) and can lead to the formation of fatty acid by-products. researchgate.net

Activated esters are also employed in N-acylation. researchgate.net For instance, a fatty acid can be reacted with N-hydroxysuccinimide (NHS) to generate an activated ester intermediate, which then reacts with an amino acid. researchgate.net In peptide synthesis, various activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to facilitate the formation of amide bonds under mild conditions. umich.edu The use of activated esters is a cornerstone of both liquid-phase and solid-phase peptide synthesis. arkat-usa.org

Table 2: Comparison of Amidation Reagents

Reagent TypeExampleKey Characteristics
Anhydrides Fatty Acid AnhydrideRapid reaction with amino acid salts; may require excess reagent and generate by-products. researchgate.net
Activated Esters N-hydroxysuccinimide (NHS) EstersForms an intermediate that reacts with the amino acid; widely used in peptide synthesis. researchgate.net
Activating Agents 1-Hydroxybenzotriazole (HOBt)Suppresses racemization and allows for fast reactions under mild conditions. umich.edu

The Schotten-Baumann reaction is a widely utilized method for synthesizing amides from amines and acid chlorides. lscollege.ac.in In the context of N-acyl amino acids, a fatty acyl chloride is reacted with an amino acid salt, often in a two-phase solvent system of water and an organic solvent. google.comlscollege.ac.in A base is used in the aqueous phase to neutralize the hydrochloric acid generated during the reaction. lscollege.ac.in

This method is a cornerstone for the industrial production of N-acylated amino acids. researchgate.netnih.gov The reaction is typically carried out under alkaline conditions, with the pH maintained between 9 and 14. google.com While effective, the Schotten-Baumann process can be expensive and generates an equimolar amount of salt by-product. google.com The reaction conditions, such as temperature and pH, are critical for optimizing the yield and purity of the product. google.comgoogle.com

Table 3: Schotten-Baumann Reaction Parameters

ParameterTypical Range/ConditionPurpose
Reactants Fatty acyl chloride, Amino acid saltFormation of the N-acyl amino acid. google.com
Solvent System Two-phase: Water and Organic SolventSeparates reactants/products from the acid by-product. lscollege.ac.in
Base Sodium hydroxide, Sodium carbonateNeutralizes the generated acid. lscollege.ac.inresearchgate.net
pH 9 - 14Maintained for optimal reaction conditions. google.com
Temperature 5°C - 50°CControls the reaction rate and minimizes side reactions. google.com

The synthesis of derivatives of DL-serine, a racemic mixture of D- and L-serine, requires careful consideration of stereochemistry. When synthesizing specific stereoisomers, such as those derived from D-serine, methods to control or resolve the stereochemistry are necessary. For instance, in the synthesis of Boc-D-serine benzylamide, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with 1-hydroxybenzotriazole (HOBt) are used to minimize racemization during the formation of the amide bond.

Enzymatic resolution can be employed to separate the enantiomers of DL-serine derivatives. This often involves the use of enzymes like lipases. The synthesis of chiral bicyclic N,O-acetal isoserine derivatives has been achieved through an acid-catalyzed tandem reaction, where the stereochemical outcome is controlled by the thermodynamic stability of the diastereoisomers. researchgate.net The configuration of the chiral carbon atom of the starting serine derivative is generally preserved during subsequent reactions like reductive amination. mdpi.com

Enzymatic synthesis of N-acylated amino acids presents a more environmentally friendly alternative to chemical methods, offering mild reaction conditions and high selectivity. bbwpublisher.comresearchgate.net Enzymes such as lipases and acylases are commonly used to catalyze the N-acylation of amino acids. bbwpublisher.comnih.gov

These biocatalytic approaches can be ATP-dependent or ATP-independent. nih.gov ATP-dependent enzymes often proceed through an acyl-adenylate intermediate. nih.gov In contrast, hydrolases like lipases and acylases, which are ATP-independent, may involve an acyl-enzyme intermediate or position the acyl donor favorably for nucleophilic attack by the amine. nih.gov For example, acylase I from pig kidney has been shown to effectively catalyze the synthesis of various N-lauroyl-L-amino acids in a glycerol-water system. dss.go.th Similarly, aminoacylases from Streptomyces ambofaciens have demonstrated the ability to catalyze the acylation of numerous L-amino acids. researchgate.netnih.gov The conversion rates in enzymatic synthesis can be influenced by factors such as the specific amino acid, the length of the fatty acid chain, and the reaction conditions. nih.govchalmers.se Despite the advantages, enzymatic methods often have lower yields compared to chemical synthesis. bbwpublisher.com

Table 4: Enzymes in N-Acylated Amino Acid Synthesis

EnzymeSourceKey Findings
Acylase I Pig KidneyCatalyzed the synthesis of N-lauroyl-L-amino acids with conversions up to 82% for N-lauroyl-L-arginine. dss.go.th
Aminoacylases Streptomyces ambofaciensCatalyzed the acylation of 14 out of 20 proteogenic L-amino acids, with conversion yields influenced by fatty acid chain length. researchgate.netnih.gov
Lipase (B570770) Candida antarcticaBelongs to the hydrolase family and its active site contains a catalytic triad (B1167595) of serine, aspartic acid, and histidine. uclan.ac.uk

Enzymatic Synthesis Approaches for N-Acylated Amino Acids

Lipase-Catalyzed N-Acylation

Lipases are enzymes that can catalyze the N-acylation of amino acids. nih.gov The application of lipases for the synthesis of amino acid-based surfactants has been investigated, though challenges such as low miscibility of reactants can lead to low yields (2–9%) when acylating free amino acids like L-serine with fatty acids. capes.gov.br To improve miscibility and yield, derivatives of the amino acid, such as N-carbobenzyloxy (Cbz)-L-amino acids, have been used. This approach dramatically improved the yield for N-Cbz-L-serine to 92%. capes.gov.br

The mechanism of lipase-catalyzed reactions, often referred to as the "bi-bi ping-pong" mechanism, involves the formation of an acyl-enzyme intermediate. doi.org This intermediate is then attacked by a nucleophile to form the final product and regenerate the enzyme. doi.org Lipases, such as Candida antarctica lipase B (CAL-B), have been widely used for the synthesis of various amides due to their efficiency and stability in different reaction conditions. doi.orgresearchgate.net

Lipase-Catalyzed Acylation of Serine Derivatives
Amino Acid SubstrateAcyl DonorEnzymeYieldReference
L-serineFatty acidsLipase2-9% capes.gov.br
N-Cbz-L-serineMyristic acidNovozyme92% capes.gov.br
Aminoacylase-Mediated Synthesis

Aminoacylases represent another class of enzymes with significant potential for the synthesis of N-acyl amino acids. uni-duesseldorf.deresearchgate.net These enzymes, which belong to the hydrolase family, are known for their role in the resolution of racemic mixtures of N-acetyl-amino acids. researchgate.netnih.gov However, they can also catalyze the reverse reaction, the synthesis of acetylated amino acids. foodb.ca

The use of aminoacylases for the acylation of amino acids offers a green alternative to traditional chemical methods. uni-duesseldorf.de Several new aminoacylases that can accept long-chain fatty acids as substrates have been discovered in recent years, expanding their synthetic utility. researchgate.netnih.gov For instance, an aminoacylase (B1246476) from Burkholderia sp. has been shown to catalyze the synthesis of N-lauroyl-L-phenylalanine and N-lauroyl-L-arginine with high yields. researchgate.net The synthesis of N-acyl-L-amino acids using aminoacylases has been demonstrated with various enzymes, highlighting their potential for future industrial applications. nih.gov

Chemo-Enzymatic Methods and Hybrid Strategies

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods, offering a powerful strategy for producing complex molecules like N-acyl amino acids. bbwpublisher.comnih.gov This approach can overcome the limitations of purely chemical or enzymatic routes. For example, a chemo-enzymatic strategy can be employed where a chemical step is used to prepare a precursor that is then subjected to an enzymatic reaction. capes.gov.br

These hybrid strategies often involve the use of protecting groups to enhance the miscibility of reactants for the enzymatic step, followed by a chemical deprotection step. capes.gov.br Chemo-enzymatic methods provide flexibility and can lead to high regio- and stereoselectivity under mild reaction conditions. nih.gov The development of these methods has opened new avenues for the efficient synthesis of a wide range of N-glycans and other complex biomolecules. nih.gov

Green Chemistry Principles in N-Acyl Amino Acid Synthesis

The synthesis of N-acyl amino acids is increasingly guided by the principles of green chemistry, which aim to reduce waste, use less hazardous chemicals, and design energy-efficient processes. acs.org Enzymatic synthesis methods align well with these principles. uni-duesseldorf.deresearchgate.net

Key green chemistry principles applicable to N-acyl amino acid synthesis include:

Waste Prevention: Enzymatic reactions often produce less waste compared to stoichiometric chemical reactions. uni-duesseldorf.de

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Less Hazardous Chemical Synthesis: Avoiding the use of toxic reagents like phosgene (B1210022) or thionyl chloride, which are common in traditional N-acylation reactions. uni-duesseldorf.deresearchgate.net

Catalysis: Using catalytic reagents, such as enzymes, in small amounts is superior to using stoichiometric reagents. acs.org

Use of Renewable Feedstocks: Employing bio-based materials like natural oils as acyl donors. researchgate.net

Enzymatic methods, such as those using lipases and aminoacylases, offer a more sustainable pathway for the production of N-acyl amino acids by operating under mild conditions and reducing the environmental impact. nih.govbbwpublisher.com

Optimization and Refinement of Synthetic Protocols for Sodium N-myristoyl-DL-serinate

The efficient synthesis of this compound relies on the careful optimization and refinement of the chosen synthetic protocol. This involves controlling reaction conditions to maximize yield and developing effective strategies for isolation and purification.

Control of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for enhancing the yield and efficiency of N-acyl amino acid synthesis. bbwpublisher.com Factors such as the choice of solvent, temperature, pH, and substrate concentration can significantly impact the outcome of the reaction.

For instance, in lipase-catalyzed reactions, the solvent can influence enzyme activity and substrate solubility. doi.org The use of response surface methodology (RSM) has been employed to optimize the lipase-catalyzed synthesis of palm amino acid surfactants, demonstrating a systematic approach to yield enhancement. The molar ratio of reactants, such as myristic acid to an alcohol, can also affect the equilibrium yield of the reaction. researchgate.net

Factors Affecting Yield in N-Acyl Amino Acid Synthesis
FactorObservation/EffectReference
SolventChanging the solvent from tert-amyl alcohol to hexane (B92381) increased conversion from 30% to 95% in the synthesis of certain amides. doi.org
Reactant Molar RatioThe molar ratio of myristic acid to 2-butanol (B46777) influences the equilibrium ester synthesis yield. researchgate.net
Enzyme ChoiceDifferent lipases exhibit varying selectivity and conversion rates for the same reaction. researchgate.net

Isolation and Research-Grade Purification Strategies

Following the synthesis, the isolation and purification of the target compound are critical steps to obtain a product of high purity. For research-grade applications, stringent purification is necessary to remove unreacted starting materials, byproducts, and the catalyst.

Common techniques for the purification of proteins and related biomolecules include precipitation and various forms of chromatography. mdpi.comstraitsresearch.com For instance, a myristoyl-CoA binding protein was purified using a combination of hydroxylapatite, DEAE Sepharose CL-6B, and Sephacryl S-300 gel filtration chromatography. nih.gov The selection of the purification method depends on the physicochemical properties of the target compound and the impurities present. For charged molecules like this compound, ion-exchange chromatography can be a highly effective purification technique. nih.gov The purity of the final product is often assessed by techniques such as SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and spectrofluorimetric analysis. mdpi.comnih.gov

Advanced Analytical Techniques for Structural Characterization and Purity Assessment

Spectroscopic Methods for Structural Elucidation (Focus on Methodologies and Principles)

Spectroscopic techniques are indispensable for probing the molecular structure of Sodium N-myristoyl-DL-serinate. By interacting with molecules in distinct ways, different forms of spectroscopy provide complementary information about the compound's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of molecules in solution. nih.gov For this compound, NMR is instrumental in confirming the covalent linkage between the myristoyl group and the serine moiety and in analyzing the molecule's conformational preferences.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to achieve a detailed structural assignment.

¹H NMR: This experiment provides information about the number and chemical environment of protons in the molecule. For this compound, characteristic signals would include those from the long aliphatic chain of the myristoyl group, the α- and β-protons of the serine backbone, and the amide proton.

¹³C NMR: This technique probes the carbon skeleton of the molecule, with each unique carbon atom giving rise to a distinct signal. oup.com It is particularly useful for confirming the presence of the carbonyl carbon of the amide bond and the carboxylate carbon of the serine residue.

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. For instance, Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, helping to trace the spin systems within the myristoyl chain and the serine residue. cambridge.org Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range correlations between protons and carbons, which is critical for confirming the N-myristoyl linkage.

Dynamic NMR studies, which involve recording spectra over a range of temperatures, can provide insights into the conformational dynamics of the molecule, such as the rotation around specific bonds. unibas.itcopernicus.org The study of N-acyl amino acids has shown that NMR is effective in determining their conformational properties. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

Functional GroupAtomPredicted Chemical Shift (ppm)
Myristoyl ChainTerminal CH₃~0.9
Bulk (CH₂)n~1.2-1.4
CH₂ adjacent to C=O~2.2-2.4
Amide LinkageN-H~7.5-8.5
C=O~170-175
Serine Moietyα-CH~4.0-4.5
β-CH₂~3.5-4.0
COONa~175-180

Note: Predicted values are approximate and can be influenced by solvent and other experimental conditions.

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. chembam.com It is used to determine the molecular weight of this compound with high accuracy and to obtain structural information through fragmentation analysis.

The process involves ionizing the sample, separating the resulting ions based on their m/z ratio, and detecting them. chembam.com The molecular ion peak (M+) in the mass spectrum corresponds to the mass of the intact molecule. For this compound, which is a sodium salt, adducts with sodium ([M+Na]⁺) are also commonly observed. chembam.com

Fragmentation of the parent ion provides valuable structural information. Tandem mass spectrometry (MS/MS) is particularly useful, where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. nih.govnih.gov This allows for the sequencing of peptides and the identification of modifications. waters.com The fragmentation pattern of this compound would be expected to show characteristic losses of the myristoyl chain and parts of the serine residue, confirming the structure.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for the analysis of a wide range of molecules, including peptides and lipids. nih.govresearchgate.net The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. researchgate.net

MALDI-TOF MS is a rapid and sensitive method for determining the molecular weight of this compound and assessing its purity. nih.govmdpi.com It can be used to detect the presence of N-myristoylated peptides and proteins. researchgate.netnih.govshimadzu.com The technique is capable of analyzing molecules across a broad mass range. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. researchgate.net This is a powerful tool for analyzing complex mixtures and identifying specific modified amino acids. nih.gov

In the context of this compound, LC-MS/MS would be invaluable for purity assessment, allowing for the separation and identification of any potential impurities or degradation products. The technique is highly sensitive and can quantify modified peptides, even at low levels. waters.com The fragmentation data from MS/MS analysis would provide definitive structural confirmation of the N-myristoyl modification on the serine residue. researchgate.netresearchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

Ion SpeciesExpected m/z
[M-Na+2H]⁺ (Protonated free acid)316.2
[M]⁺ (Intact molecule as sodium salt)338.2
[M+Na]⁺ (Sodium adduct)361.2

Note: m/z values are calculated based on the monoisotopic masses of the elements.

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. edinst.comresearchgate.net These two techniques are complementary, as a vibration may be active in one and not the other, depending on changes in the dipole moment (IR) or polarizability (Raman). edinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. rsc.org The resulting spectrum shows absorption bands at specific frequencies corresponding to particular functional groups. For this compound, characteristic IR peaks would include:

N-H stretching and bending vibrations of the amide group.

C=O stretching of the amide and carboxylate groups. libretexts.org

C-H stretching and bending of the long aliphatic chain.

O-H stretching of the serine hydroxyl group.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. spectroscopyonline.com The frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide information about the carbon backbone and C-C stretching modes of the myristoyl chain. spectroscopyonline.comkurouskilab.com

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretch3200-3600 (broad)
N-H (amide)Stretch3100-3500
C-H (aliphatic)Stretch2850-3000
C=O (amide I)Stretch1630-1680
C=O (carboxylate)Stretch (asymmetric)1550-1610
N-H (amide II)Bend1510-1570
C-O (hydroxyl)Stretch1000-1260

Note: These are general ranges and can be influenced by hydrogen bonding and the physical state of the sample. up.ac.zavscht.cz

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of left- and right-circularly polarized light by chiral molecules. biorxiv.orgjascoinc.com It is an excellent technique for rapidly assessing the secondary structure of proteins and peptides in solution. nih.govjascoinc.com

While a single molecule of this compound does not have a defined secondary structure in the same way a protein does, CD spectroscopy can be a valuable tool for studying its behavior in model systems, such as when it self-assembles into micelles or interacts with lipid membranes. rsc.orgmpg.de The chiral center of the serine residue makes the molecule CD-active. jascoinc.com

Changes in the CD spectrum can indicate conformational changes upon aggregation or interaction with other molecules. For instance, the formation of ordered aggregates might lead to characteristic CD signals. researchgate.net The technique is sensitive to changes in the local environment of the chromophores (the amide and carboxylate groups), providing insights into the molecular organization within these assemblies. nih.govlibretexts.org

MALDI-TOF MS Applications

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Chromatographic Separations for Purity Profiling and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of N-acyl amino acids like this compound. mdpi.comresearchgate.net Due to the lack of a strong chromophore in the molecule, derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors. mdpi.comresearchgate.netactascientific.com

A common derivatization strategy involves converting the carboxylic acid group to a UV-absorbing ester, such as a 4'-bromophenacyl ester, by reacting the surfactant with 2,4'-dibromoacetophenone (B128361). mdpi.comresearchgate.net This allows for sensitive detection and quantification. Reversed-phase HPLC is the most frequently used mode, where separation is achieved based on the hydrophobicity of the analytes. mdpi.comcore.ac.uk The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). ejgm.co.ukijpcbs.com Gradient elution, where the mobile phase composition is changed over time, is often necessary to separate the different N-acyl-linked fatty acid homologues that may be present in the sample. mdpi.comresearchgate.net

Method development for HPLC analysis involves the optimization of several parameters to achieve the desired separation and sensitivity.

Key HPLC Method Parameters:

ParameterTypical ConditionsPurpose
Column C18 or other reversed-phase columns (e.g., YMC-ODS A, Inertsil C18)Separation based on hydrophobicity. ijpcbs.comresearchgate.net
Mobile Phase Gradient of aqueous buffer (e.g., phosphate (B84403), acetate) and organic solvent (e.g., acetonitrile, methanol)To elute compounds with varying polarities. ejgm.co.ukijpcbs.comresearchgate.net
Derivatization Pre-column derivatization with agents like 2,4'-dibromoacetophenone or o-phthalaldehyde (B127526) (OPA)To introduce a chromophore or fluorophore for enhanced detection. mdpi.comresearchgate.netactascientific.com
Detection UV-Vis or Diode Array Detector (DAD)To quantify the derivatized analytes at a specific wavelength. ejgm.co.ukresearchgate.net
Flow Rate Typically 0.5 - 2.0 mL/minTo control the speed of the mobile phase and influence retention times. ejgm.co.uk
Injection Volume 10 - 20 µLThe amount of sample introduced into the system. innovareacademics.in

A validated HPLC method should demonstrate linearity, precision, accuracy, and robustness to ensure reliable and reproducible results for the quantification of this compound and its impurities. ejgm.co.ukinnovareacademics.injfda-online.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is particularly well-suited for the enantiomeric separation of amino acids after appropriate derivatization. cat-online.comuni-muenchen.denih.gov Since this compound is not directly volatile, it must be converted into a more volatile derivative prior to GC analysis.

A common derivatization procedure for amino acids involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. cat-online.comnih.gov For instance, the amino acid can be converted to its N-trifluoroacetyl-O-methyl ester. nih.gov These derivatives are sufficiently volatile for GC analysis.

For the separation of the D- and L-serine enantiomers within the derivatized this compound, a chiral stationary phase is required. cat-online.comuni-muenchen.denih.gov Chirasil-Val, a popular chiral stationary phase, is capable of separating a wide range of amino acid enantiomers. uni-muenchen.denih.gov The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. uni-muenchen.de

Typical GC Method Parameters for Enantiomeric Analysis:

ParameterTypical ConditionsPurpose
Column Capillary column with a chiral stationary phase (e.g., Chirasil-Val, Lipodex)To separate the D and L enantiomers. uni-muenchen.denih.govnih.gov
Derivatization Conversion to volatile esters/amides (e.g., N-trifluoroacetyl-O-alkyl esters)To make the analyte suitable for GC analysis. nih.gov
Injector Split/Splitless or Programmed Temperature Vaporizer (PTV)To introduce the sample onto the column. nih.gov
Carrier Gas Helium or HydrogenTo carry the analytes through the column. mdpi.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)For detection and quantification of the separated enantiomers. uni-muenchen.denih.gov
Temperature Program A temperature gradient to optimize separationTo control the elution of compounds based on their boiling points. mdpi.com

GC-MS coupling provides the added advantage of mass spectral data, which can be used for unambiguous peak identification and structural confirmation of the derivatives. uni-muenchen.denih.gov

Capillary Electrophoresis (CE) offers an alternative and highly efficient method for the separation of charged species like this compound. usp.orgcreative-proteomics.com The fundamental principle of CE is the differential migration of analytes in a capillary under the influence of a high-voltage electric field. libretexts.orgsciex.com

In Capillary Zone Electrophoresis (CZE), the simplest mode of CE, separation is based on the charge-to-mass ratio of the analytes. libretexts.orgsciex.com For the analysis of N-acyl amino acids, Micellar Electrokinetic Chromatography (MECC) is a particularly useful CE technique. creative-proteomics.com In MECC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer above its critical micelle concentration. usp.org This creates micelles that act as a pseudostationary phase, allowing for the separation of both charged and neutral analytes based on their partitioning between the aqueous buffer and the micelles. usp.orglibretexts.org

MECC is also capable of chiral separations by adding a chiral selector to the running buffer. usp.org This approach can be used to resolve the D- and L-serine enantiomers of the N-myristoyl serinate.

Key CE Method Parameters:

ParameterTypical ConditionsPurpose
Capillary Fused silica, typically 20-75 µm inner diameterThe separation channel. libretexts.orgsciex.com
Buffer Phosphate or borate (B1201080) buffer at a specific pHThe conductive medium for electrophoresis. creative-proteomics.com
Surfactant (for MECC) Sodium dodecyl sulfate (SDS) or other surfactantsTo form micelles for separating neutral and charged species. usp.org
Applied Voltage High voltage (e.g., 15-30 kV)The driving force for separation.
Injection Hydrodynamic or electrokineticTo introduce the sample into the capillary. sepscience.com
Detection UV-Vis or Diode Array DetectorTo monitor the separated analytes as they pass the detector window.

The choice of buffer pH is critical as it affects the charge of the analyte and the electroosmotic flow (EOF), which is the bulk flow of the buffer solution within the capillary. usp.orglibretexts.org

Gas Chromatography (GC) for Volatile Derivatives and Enantiomer Separation

Elemental Analysis and Quantitative Determination Strategies in Research Samples

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. measurlabs.com For this compound, this is crucial for confirming its empirical formula and for the quantitative determination of sodium.

Quantitative analysis of sodium can be performed using various techniques, including Atomic Absorption Spectrophotometry (AAS), Inductively Coupled Plasma (ICP) spectroscopy, and Energy-Dispersive X-ray Fluorescence (EDX) spectrometry. shimadzu.comresearchgate.net For solid samples, EDX offers a non-destructive method that requires minimal sample preparation. shimadzu.com Another approach for sodium quantification is through the use of 23Na Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netscribd.com This technique provides a direct and highly specific signal for sodium, allowing for its quantification against a reference standard. scribd.com

For the determination of the organic elements (Carbon, Hydrogen, Nitrogen), CHN elemental analysis is the standard method. measurlabs.com This combustion-based technique provides the weight percentage of these elements in the compound, which can be compared against the theoretical values calculated from the molecular formula of this compound.

Strategies for Quantitative Determination:

ElementAnalytical TechniquePrinciple
Sodium (Na) Atomic Absorption (AA), ICP, EDX, 23Na NMRMeasurement of sodium atom absorption/emission or nuclear magnetic resonance. shimadzu.comresearchgate.netscribd.com
Carbon (C) CHN Elemental AnalysisCombustion of the sample and quantification of the resulting CO2 gas. measurlabs.com
Hydrogen (H) CHN Elemental AnalysisCombustion of the sample and quantification of the resulting H2O. measurlabs.com
Nitrogen (N) CHN Elemental AnalysisCombustion of the sample and quantification of the resulting N2 gas. measurlabs.com
Oxygen (O) Often determined by difference after C, H, N, and Na analysisCalculation based on the total mass.

The combination of these chromatographic and elemental analysis techniques provides a comprehensive toolkit for the thorough characterization and purity assessment of this compound in research and development settings.

Molecular Interactions and Mechanistic Insights at the Cellular and Subcellular Level in Vitro Studies

Investigation of Interactions with Model Biological Membranes and Lipid Bilayers

The interaction of Sodium N-myristoyl-DL-serinate with biological membranes is a critical aspect of its function. Model systems, such as liposomes and lipid bilayers, are instrumental in dissecting the biophysical and molecular details of these interactions.

A variety of biophysical techniques are employed to study the integration and perturbing effects of myristoylated compounds on model membranes. Liposomes, which are artificially prepared vesicles made of a lipid bilayer, serve as a primary model system. aimspress.com

Fluorescence spectroscopy is a powerful tool in this context. researchgate.net For instance, fluorescence correlation spectroscopy (FCS) can provide quantitative data on diffusion kinetics and concentrations of fluorescently-labeled molecules as they interact with liposomes. researchgate.netnih.gov This technique allows researchers to distinguish between the free and liposome-bound states of a fluorescently-labeled version of a myristoylated peptide, thereby enabling the quantification of binding affinities. nih.govresearchgate.net Changes in the fluorescence emission spectra of probes embedded within the lipid bilayer can also indicate alterations in membrane fluidity and organization upon the insertion of the myristoylated compound. nih.gov

Circular dichroism (CD) spectroscopy is another valuable technique, used to assess the secondary structure of proteins or peptides upon membrane interaction. While myristoylation itself may not alter the secondary structure of a peptide, its interaction with the membrane can induce conformational changes that are detectable by CD. biorxiv.org

The following table summarizes key biophysical techniques used in these studies:

Table 1: Biophysical Techniques for Membrane Interaction Analysis
Technique Application in Studying this compound Interactions Key Insights Gained
Liposome Studies Serves as a model for the cell membrane, allowing for controlled experiments on binding and insertion. biorxiv.orgnih.gov Provides a simplified system to measure binding constants, insertion depth, and effects on membrane properties.
Fluorescence Spectroscopy Utilizes fluorescent probes to monitor the binding of the compound to liposomes and its effect on the membrane environment. nih.govmdpi.com Quantifies binding affinity, reveals changes in membrane fluidity, and tracks the localization of the compound. researchgate.netnih.gov
Fluorescence Correlation Spectroscopy (FCS) Measures the diffusion of fluorescently labeled molecules to determine the fraction bound to liposomes. researchgate.netnih.gov Provides data on binding kinetics and equilibrium, as well as information on the size of the resulting complexes. researchgate.net
Circular Dichroism (CD) Analyzes the secondary structure of the serine headgroup and any associated peptides upon membrane interaction. biorxiv.org Determines if membrane binding induces conformational changes in the molecule.

The insertion of the myristoyl chain of this compound into the lipid bilayer is a thermodynamically driven process, primarily governed by the hydrophobic effect. The 14-carbon saturated fatty acid chain, being highly nonpolar, seeks to minimize its contact with the aqueous environment by partitioning into the hydrophobic core of the membrane. royalacademy.dknih.gov

This insertion is not merely a passive event. For many myristoylated proteins, the process is coupled with other signals or structural features that regulate membrane affinity. nih.gov While the hydrophobic myristoyl group provides the primary anchor, the stability of this anchoring is often enhanced by additional interactions. nih.gov In the context of this compound, the serinate headgroup can play a role in the orientation and stability of the inserted molecule.

Studies on myristoylated proteins have shown that the myristoyl group can act as a "hydrophobic anchor," which is crucial for localizing the protein to the membrane. biorxiv.orgcreative-proteomics.com This anchoring is often a prerequisite for the protein's biological function. ocl-journal.org The process can be reversible, with some myristoylated proteins exhibiting a "myristoyl switch" mechanism, where conformational changes can expose or sequester the myristoyl chain, thus regulating membrane binding. nih.govnih.gov

The association of this compound with membranes is a concerted interplay of both hydrophobic and electrostatic forces. royalacademy.dkresearchgate.net

Hydrophobic Interactions : As mentioned, the primary driving force for membrane insertion is the hydrophobic interaction between the C14 myristoyl chain and the lipid acyl chains of the bilayer. royalacademy.dknih.gov This interaction is strong and is the main contributor to the anchoring of the molecule within the membrane. nih.govucsd.edu

Electrostatic Interactions : The serinate headgroup of the molecule, with its carboxyl and hydroxyl groups, can participate in electrostatic interactions with the polar head groups of the membrane lipids. royalacademy.dknih.gov The net charge of the lipid headgroups (e.g., the negative charge of phosphatidylserine) and the ionic strength of the surrounding medium can significantly influence these interactions. royalacademy.dkresearchgate.net For myristoylated proteins, a cluster of basic amino acid residues near the myristoylation site can create a strong electrostatic attraction to negatively charged membrane surfaces, which works in concert with the hydrophobic anchor. royalacademy.dknih.gov The serine residue itself can contribute to these interactions through hydrogen bonding. aai.org

Molecular Mechanisms of Myristoyl Chain Insertion and Membrane Anchoring

Enzyme-Substrate Relationships and Fundamental Enzymatic Processes (In Vitro Enzymatic Assays)

The myristoyl group of this compound is attached via an amide bond to the serine residue, a structure that is central to the enzymatic process of N-myristoylation.

N-Myristoyltransferase (NMT) is the key enzyme responsible for catalyzing the attachment of myristate from myristoyl-CoA to the N-terminal glycine (B1666218) of a wide range of eukaryotic and viral proteins. plos.orgcreative-diagnostics.comspringernature.com In vitro enzymatic assays are crucial for understanding the substrate specificity and catalytic mechanism of NMT. nih.govnih.gov

While NMT's canonical substrate is a protein with an N-terminal glycine, studies with synthetic peptides have revealed important sequence requirements. nih.gov A serine residue at position 5 or 6 of the peptide substrate is often found in known myristoylated proteins and can significantly enhance the affinity of the peptide for NMT. aai.orgnih.gov This suggests that the serine hydroxyl group may form a hydrogen bond with a residue in the enzyme's peptide-binding site, thereby increasing the efficiency of the myristoylation reaction. aai.org

The specificity of NMT for myristoyl-CoA is also high, although it can utilize other fatty acid analogs to some extent, which has been exploited in research to probe the enzyme's active site and the functional consequences of altered acylation. nih.govresearchgate.net

The catalytic mechanism of NMT is generally described as an ordered Bi-Bi reaction. nih.govpnas.org This mechanism involves the following steps:

Myristoyl-CoA binds to the apoenzyme first, forming a binary complex. plos.orgpnas.org

The binding of myristoyl-CoA induces a conformational change in NMT, which opens up the peptide-binding site. nih.gov

The substrate peptide (with an N-terminal glycine) then binds to the NMT-myristoyl-CoA complex.

The enzyme catalyzes the nucleophilic attack of the N-terminal glycine's alpha-amino group on the carbonyl carbon of the myristoyl-CoA thioester. wikipedia.org

This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond of the myristoylated peptide and releases Coenzyme A (CoA). wikipedia.org

Finally, the myristoylated peptide is released from the enzyme.

The formation of the amide bond is an irreversible modification under physiological conditions. creative-proteomics.comnih.gov The energy for this reaction is provided by the cleavage of the high-energy thioester bond in myristoyl-CoA.

The table below details the enzymatic process:

Table 2: N-Myristoyltransferase (NMT) Catalytic Cycle
Step Description Key Molecules Involved
1. Acyl-CoA Binding Myristoyl-CoA binds to the NMT active site. pnas.org NMT, Myristoyl-CoA
2. Peptide Binding The protein/peptide substrate with an N-terminal glycine binds to the enzyme-acyl-CoA complex. nih.gov NMT-Myristoyl-CoA complex, Substrate peptide
3. Catalysis Nucleophilic attack by the glycine's amino group on the myristoyl-CoA, forming an amide bond. wikipedia.org Tetrahedral intermediate
4. Product Release Coenzyme A is released first, followed by the myristoylated peptide. pnas.orgwikipedia.org NMT, Myristoylated peptide, CoA

Allosteric Regulation and Conformational Changes in Enzymes upon Myristoyl Binding

In vitro studies on various proteins have demonstrated that myristoylation is a key regulatory event. For instance, the myristoylation of the c-Src protein's N-terminal region enhances the intramolecular interactions that define its fuzzy complex, demonstrating how the lipid moiety can cooperatively alter a protein's structural ensemble. ub.edu In the case of calcineurin B homologous protein 3 (CHP3), myristoylation was found to enhance the protein's flexibility, independent of ion binding, which in turn affects its interaction with target proteins. biorxiv.org This suggests a mechanism where the lipid modification fine-tunes the protein's conformational landscape to modulate its function.

Furthermore, multiple post-translational modifications, including myristoylation, can work in concert to regulate catalytic activity, highlighting a complex interplay of regulatory inputs. walshmedicalmedia.com The binding of the myristoyl group can either stabilize a specific conformation or facilitate the transition between different functional states of an enzyme.

Modulation of Protein Conformation and Stability: Fundamental In Vitro Studies

The covalent linkage of a myristoyl group significantly impacts the biophysical properties of a protein, including its conformation and stability. This modification can increase a protein's thermal stability and alter its solubility, as demonstrated in studies with the human Golgi Reassembly and Stacking Protein 55 (GRASP55). biorxiv.org While myristoylation did not alter the secondary structure of GRASP55, it had a profound effect on its stability and membrane-anchoring capabilities. biorxiv.org

"Myristoyl Switch" Mechanisms and Their Impact on Protein Dynamics

A critical mechanism for regulating the function of myristoylated proteins is the "myristoyl switch." This refers to the transition of the myristoyl group between a sequestered state, where it is hidden within a hydrophobic pocket of the protein, and an exposed state, where it is available to interact with membranes or other proteins. wikipedia.orgfrontiersin.org This switch is a form of conformational change that can be triggered by various signals, including ligand binding, changes in pH, or proteolytic cleavage. wikipedia.orgfrontiersin.org

There are several classes of myristoyl switches:

Ligand-Binding Switch: In this mechanism, the binding of a ligand, such as calcium ions (Ca²⁺) to recoverin, induces a conformational change that exposes the myristoyl group, leading to membrane binding. frontiersin.org

Electrostatic Switch: This is exemplified by the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein. Phosphorylation within its basic domain introduces negative charges, which disrupts the electrostatic interaction with the negatively charged membrane, causing the protein to detach.

Proteolytic Switch: An example is the processing of the HIV-1 Gag polyprotein, where cleavage by a protease exposes the myristoyl group, which is crucial for targeting the protein to the plasma membrane. frontiersin.org

Target-Dependent Switch: A novel mechanism described for CHP3, where the binding of a target protein, rather than a small ligand like Ca²⁺, induces the exposure of the myristoyl group, enhancing its association with lipid membranes. biorxiv.org

These switch mechanisms provide a rapid and reversible means of controlling protein localization and activity in response to cellular signals.

Myristoyl Switch Type Triggering Mechanism Protein Example Functional Outcome
Ligand-BindingBinding of Ca²⁺ ionsRecoverinExposure of myristoyl group, leading to membrane binding. frontiersin.org
ElectrostaticPhosphorylationMARCKSDissociation from the cell membrane.
ProteolyticCleavage by proteaseHIV-1 GagTargeting to the plasma membrane. frontiersin.org
Target-DependentBinding of a target peptideCHP3Enhanced association with lipid membranes. biorxiv.org

Investigations of Protein-Protein Interactions Influenced by Acylation in Recombinant Systems

N-myristoylation plays a direct role in mediating protein-protein interactions. The myristoyl group can act as a hydrophobic anchor that facilitates the formation of protein complexes. creative-proteomics.com In vitro studies using recombinant proteins have been instrumental in elucidating these interactions.

For example, the myristoylation of certain proteins can induce structural changes that create stable oligomers, such as the hexamers formed by myristoylated human insulin. biorxiv.org In other cases, the myristoyl group, in conjunction with a cluster of basic amino acid residues, allows for specific interactions with other proteins. This is seen in the self-association of the c-Src protein upon membrane binding, which is mediated by its N-terminal myristoylated domain. ub.edu

The production of myristoylated recombinant proteins in systems like E. coli, which lack the native machinery for this modification, is often achieved by co-expressing the target protein with N-myristoyltransferase. yeastgenome.org This has enabled detailed structural and functional studies that have confirmed the necessity of myristoylation for specific protein-protein interactions that are crucial for cellular signaling pathways.

Application as a Chemical Probe in Cell-Free Systems and Recombinant Protein Studies

The study of N-myristoylation has been greatly advanced by the development of chemical probes. These are often analogues of myristic acid that can be used in in vitro and cell-free systems to identify and characterize myristoylated proteins and the enzymes that catalyze the modification, N-myristoyltransferases (NMTs). nih.govnih.govimperial.ac.uk

Bioorthogonal myristic acid analogues, which contain chemical handles like an alkyne or azide (B81097) group, are particularly powerful tools. nih.gov These probes can be supplied to cell-free protein synthesis systems or used with recombinant proteins. After incorporation into a protein, the handle allows for the attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) via click chemistry. This enables the detection, purification, and identification of NMT substrate proteins from complex mixtures. nih.gov

Computational and Theoretical Investigations in Structure Function Research

Molecular Dynamics Simulations of Sodium N-myristoyl-DL-serinate and its Analogs

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time. researchgate.netwustl.edu3ds.com These simulations solve Newton's equations of motion for a system of atoms and molecules, offering insights into how this compound and its analogs behave in various environments. gromacs.org

The biological function of a molecule is intrinsically linked to its three-dimensional structure and flexibility. mdpi.com MD simulations can be employed to study the conformational preferences of this compound in different solvent environments, such as water or a lipid-mimicking medium. Such studies are crucial for understanding how the molecule might adapt its shape to interact with different biological targets. mdpi.com

For instance, simulations could reveal how the myristoyl chain and the serinate headgroup move in relation to each other. In an aqueous environment, the hydrophobic myristoyl tail would likely fold to minimize its exposure to water, while in a lipid environment, it might adopt a more extended conformation to insert into the lipid bilayer. nih.govnih.gov Myristoylation is known to affect the conformation and flexibility of peptides and proteins, and similar effects can be anticipated for this smaller acylated amino acid. nih.govelifesciences.orgbiorxiv.org

A hypothetical study might compare the conformational ensemble of this compound in water versus a model membrane. Key parameters that could be analyzed include the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration to understand the molecule's compactness.

Table 1: Illustrative Conformational Metrics from a Hypothetical 100 ns MD Simulation

Parameter Value in Water (Å) Value in Lipid Bilayer (Å)
Average Radius of Gyration 5.2 ± 0.3 8.5 ± 0.5
Average End-to-End Distance 10.1 ± 0.8 15.3 ± 1.1
Predominant Myristoyl Chain Conformation Gauche All-trans

This table is illustrative and based on general principles of lipid behavior in different environments.

MD simulations are particularly powerful for predicting and analyzing the interactions between a molecule and its biological context, such as a lipid membrane or a protein binding pocket. frontiersin.orgscifiniti.com For this compound, simulations can elucidate how it partitions into and orients within a lipid bilayer. The myristoyl chain is expected to anchor the molecule within the hydrophobic core of the membrane, while the polar serinate headgroup would likely reside at the lipid-water interface, potentially forming hydrogen bonds with lipid headgroups or surrounding water molecules. nih.gov

Studies on other myristoylated molecules have shown that the lipid moiety can insert into a hydrophobic pocket of a protein or mediate protein-protein interactions. acs.org Similarly, simulations could explore the interaction of this compound with enzymes like N-myristoyltransferase (NMT), for which myristoyl-CoA is a substrate. nih.govnih.gov Such simulations could identify key amino acid residues involved in binding and provide a rationale for its potential role as a substrate or inhibitor. nih.gov

Table 2: Potential Intermolecular Interactions Identified from MD Simulations

Interacting Partner Key Interaction Types Potential Interacting Moieties
Lipid Bilayer Van der Waals, Hydrophobic Myristoyl chain with lipid acyl chains
Hydrogen Bonding, Electrostatic Serinate headgroup with lipid headgroups and water
N-Myristoyltransferase Hydrophobic Myristoyl chain in hydrophobic pocket
Hydrogen Bonding Serinate headgroup with active site residues

This table represents hypothetical interactions based on the known behavior of similar molecules.

Conformational Analysis and Flexibility Studies in Various Environments

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, stability, and reactivity of molecules. qunasys.comnih.govrsc.org Methods like Density Functional Theory (DFT) can provide valuable information about the distribution of electrons within this compound, which is fundamental to its chemical behavior. rsc.orgnih.gov

These calculations can determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. jocpr.com A smaller gap suggests higher reactivity. Other calculated parameters, like the dipole moment and electrostatic potential map, can help predict how the molecule will interact with other polar molecules and biological targets.

Table 3: Hypothetical Quantum Chemical Properties of this compound

Parameter Calculated Value Implication
HOMO Energy -6.5 eV Electron-donating ability
LUMO Energy 1.2 eV Electron-accepting ability
HOMO-LUMO Gap 7.7 eV Chemical stability
Dipole Moment 5.8 Debye Polarity and potential for dipole-dipole interactions

These values are for illustrative purposes and would be obtained from specific quantum chemical calculations.

Ligand Docking and Molecular Modeling Approaches for Mechanistic Hypotheses (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein. arxiv.orgfip.org This method is widely used to generate hypotheses about the binding mode of a molecule and to screen virtual libraries for potential drug candidates. researchgate.net For this compound, docking studies could be performed to investigate its binding to enzymes like N-myristoyltransferase (NMT). kg.ac.rsresearchgate.net

The process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function. The results can reveal plausible binding poses and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. benthamdirect.comindexcopernicus.com This information is instrumental in forming mechanistic hypotheses about how the compound might exert a biological effect, for example, by acting as a competitive inhibitor. acs.orgresearchgate.net In silico mechanistic studies can provide a foundational understanding for further experimental validation. rsc.orgrsc.org

Table 4: Example of a Docking Result for this compound with NMT

Parameter Value
Binding Affinity (Scoring Function) -8.5 kcal/mol
Predicted Hydrogen Bonds Serinate OH with Tyr75; Serinate COOH with Arg188
Key Hydrophobic Interactions Myristoyl chain with Leu220, Phe112, Val414

This table presents a hypothetical docking result to illustrate the type of data generated.

QSAR (Quantitative Structure-Activity Relationship) Model Development Based on In Vitro Data

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, untested compounds. jocpr.com This approach is valuable in drug discovery for prioritizing synthesis and testing.

To develop a QSAR model for a series of N-acyl amino acids, including this compound, one would first need a dataset of compounds with measured in vitro activity (e.g., enzyme inhibition). researchgate.net For each compound, a set of molecular descriptors (numerical representations of chemical information) would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that links these descriptors to the observed activity. nih.govdntb.gov.ua The predictive power of the QSAR model is assessed through rigorous internal and external validation procedures. benthamdirect.comresearchgate.net

Table 5: Example Descriptors Used in a QSAR Model for N-Acyl Amino Acids

Descriptor Type Example Descriptor Information Encoded
Constitutional Molecular Weight Size of the molecule
Topological Wiener Index Molecular branching
Geometrical Solvent Accessible Surface Area Molecular shape and exposure
Electronic LogP Lipophilicity
Quantum Chemical HOMO Energy Electron-donating capacity

A successful QSAR model could identify the key structural features of N-acyl amino acids that are either beneficial or detrimental to their biological activity, thereby guiding the design of more potent analogs.

Applications of Sodium N Myristoyl Dl Serinate As a Research Tool and Chemical Building Block

Use in the Synthesis of Model Peptide-Lipid Conjugates for Biophysical Studies

The covalent attachment of lipid moieties to peptides, known as lipidation, is a critical post-translational modification in nature and a powerful strategy in biotechnology. nih.gov Sodium N-myristoyl-DL-serinate serves as a key precursor for creating N-myristoylated peptides, which are synthetic analogues of naturally occurring lipidated proteins. These peptide-lipid conjugates are instrumental as research tools in biophysical studies to investigate fundamental biological processes.

Myristoylation, the attachment of a myristoyl group, can target proteins to cellular membranes and is crucial for their function. unc.edu By synthesizing peptides that are deliberately myristoylated using precursors like N-myristoyl-serine, researchers can study how this lipid modification affects peptide and protein behavior. These model conjugates allow for detailed investigation into:

Peptide-Membrane Interactions: Understanding how the lipid anchor facilitates the insertion, orientation, and dynamics of peptides within a lipid bilayer is fundamental to cell biology. mdpi.com Biophysical techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and fluorescence spectroscopy are used to probe the structure and localization of the myristoylated peptide within model membranes. mdpi.com

Protein Function and Targeting: In academic research, synthetic myristoylated peptides are used to study the mechanisms of protein targeting and to act as inhibitors for specific enzymes. unc.edunih.gov For instance, research has focused on synthesizing myristoyl coenzyme A analogues and myristoylated peptides to act as inhibitors for N-myristoyltransferase (NMT), an enzyme implicated in the viability of certain pathogens and cancer cells. nih.gov

Drug Delivery Mechanisms: The myristoyl group can enhance the ability of therapeutic peptides to cross cell membranes. unc.edu Model conjugates are used to study the kinetics and temperature dependence of cellular uptake, providing insights that can be used to design more effective drug delivery systems. unc.edu

Below is a table detailing examples of myristoylated peptides synthesized for in vitro biological evaluation, demonstrating their application as research tools.

Conjugate/AnalogueTarget/ApplicationResearch Finding
S-(2-oxopentadecyl)-CoAN-myristoyltransferase (NMT) InhibitionActed as a potent inhibitor with a dissociation constant (Ki) of 24 nM in an in vitro enzyme assay. nih.gov
Myr-N-Gly-(L)-PheN-myristoyltransferase (NMT) InhibitionFound to be a poor inhibitor of the NMT enzyme. nih.gov
Myr-N-Gly-(L)-TyrN-myristoyltransferase (NMT) InhibitionDemonstrated poor inhibitory activity against the NMT enzyme. nih.gov
Myristoylated Fluorescent PeptideCellular Uptake StudiesShowed efficient uptake in B lymphocyte cells, a process that was found to be temperature-dependent. unc.edu

Development of Novel Biosurfactant Models for Fundamental Colloidal Science

Biosurfactants are surface-active compounds produced by living organisms. mdpi.com They are of great interest due to their biodegradability, low toxicity, and effectiveness at low concentrations. mdpi.comnih.gov N-acyl amino acid surfactants like this compound are considered biomimetic surfactants and serve as excellent models for studying the fundamental principles of colloid and interface science. iitkgp.ac.in Their well-defined chemical structure allows for systematic investigation into how molecular architecture influences self-assembly and interfacial properties.

Key areas of fundamental colloidal science where these compounds are applied include:

Micellization Behavior: A central characteristic of surfactants is the formation of micelles above a certain concentration known as the critical micelle concentration (CMC). mdpi.com Researchers study the CMC of model biosurfactants to understand the thermodynamic driving forces of self-assembly, such as the hydrophobic effect.

Surface Tension Reduction: The efficiency of a surfactant is often measured by its ability to lower the surface tension of water. Studying compounds like this compound provides data on how the interplay between the acyl chain length and the hydrophilic headgroup contributes to this property. mdpi.com

Influence of Molecular Structure on Aggregation: Subtle changes in the molecular structure can lead to significant differences in aggregation behavior. For example, comparing N-acyl amino acid surfactants with different amino acid headgroups (e.g., glycinate (B8599266) vs. serinate) or acyl chain lengths reveals the critical role of factors like hydrogen bonding and steric hindrance in determining the shape and size of the resulting aggregates. iitkgp.ac.in This knowledge is crucial for designing surfactants with specific properties for applications in emulsification, foaming, and dispersion. ebsco.comresearchgate.net

The table below compares the properties of two closely related N-acyl amino acid surfactants, illustrating how they serve as models in colloidal science.

PropertySodium N-lauroyl glycinate (SLG)Sodium N-lauroyl sarcosinate (SLS)Significance in Colloidal Science
Headgroup Structure -NH-CH2-COO⁻Na⁺-N(CH3)-CH2-COO⁻Na⁺Demonstrates the effect of N-methylation on headgroup interactions. iitkgp.ac.in
Hydrogen Bonding Capable of intermolecular amide H-bonding. iitkgp.ac.inSteric hindrance from the methyl group restricts H-bonding. iitkgp.ac.inHighlights the role of specific intermolecular forces in driving self-assembly. iitkgp.ac.in
Self-Assembled Structure Forms unilamellar vesicles in pH 7 buffer. iitkgp.ac.inForms small, spherical micelles in pH 7 buffer. iitkgp.ac.inShows how molecular-level changes dictate macroscopic aggregate morphology.
Critical Aggregation Conc. (CAC) 0.8 mM5.0 mMQuantifies the propensity of the surfactant to self-assemble. A lower CAC indicates more favorable aggregation. iitkgp.ac.in

Applications in Supramolecular Chemistry and Self-Assembly Studies of Amphiphilic Molecules

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. rsc.org Amphiphilic molecules like this compound are ideal candidates for these studies because they spontaneously organize into well-defined structures in solution, a process known as self-assembly. mdpi.com The resulting architectures are of interest for creating novel nanomaterials and understanding biological organization. nih.gov

The use of this compound in this field allows researchers to explore:

Driving Forces of Self-Assembly: The formation of aggregates is driven by a delicate balance of non-covalent forces, including hydrophobic interactions (driving the myristoyl tails to cluster), hydrogen bonds, and electrostatic interactions between the serine headgroups. rsc.org Molecular dynamics simulations and experimental techniques are used to dissect the contribution of each force to the final structure. rsc.org

Morphological Diversity: Depending on conditions such as concentration, pH, and temperature, amphiphilic molecules can form a variety of supramolecular structures. These can range from simple spherical micelles to more complex morphologies like vesicles, tubules, and helical ribbons. iitkgp.ac.inmdpi.com Understanding how to control these transitions is a key goal in materials science.

Chirality and Self-Assembly: Since serine is a chiral amino acid, its incorporation into the surfactant headgroup can introduce chirality into the self-assembled structures, potentially leading to the formation of helical or twisted aggregates. The study of how molecular chirality translates to supramolecular chirality is a sophisticated area of research. nih.gov

The following table summarizes various supramolecular structures that can be formed by the self-assembly of different types of amphiphilic amino acid derivatives.

Amphiphile TypeExample Compound(s)Observed Supramolecular StructuresDriving Interactions
N-Acyl Amino Acid Salt Sodium N-lauroyl glycinateVesicles, Fibers iitkgp.ac.inHydrophobic effect, Hydrogen bonding, Electrostatic interactions
N-Acyl Amino Acid Salt Sodium N-lauroyl sarcosinateSpherical Micelles iitkgp.ac.inHydrophobic effect, Electrostatic interactions
Aromatic Peptide DiphenylalanineNanotubes, Nanospheresπ-π stacking, Hydrogen bonding
Alkylated Amino Acid Derivative Sodium N-(4-dodecyloxybenzoyl)-L-valinateVesicles, Tubules, Helical Ropes mdpi.comHydrophobic effect, Hydrogen bonding, π-π interactions mdpi.com

Utilization as a Precursor for Biologically Active Analogues in Academic Research (e.g., for In Vitro Testing)

In academic and pharmaceutical research, there is a constant need to synthesize and test novel molecules for biological activity. This compound can serve as a versatile starting material or "precursor" for the synthesis of more complex, biologically active analogues for in vitro evaluation. rsc.org The myristoyl-serine scaffold provides a lipophilic anchor and a functionalizable headgroup that can be chemically modified.

The utilization of this compound as a precursor involves:

Synthesis of Enzyme Inhibitors: As mentioned previously, the myristoylation of proteins is a key process catalyzed by enzymes like N-myristoyltransferase (NMT). nih.gov Researchers can use the N-myristoyl-serine structure as a base to design and synthesize molecules that mimic the enzyme's natural substrate but inhibit its function. These inhibitors are then tested in in vitro assays to determine their potency and mechanism of action, which is a critical first step in drug discovery. nih.gov

Creation of Novel Antimicrobials: Some biosurfactants, particularly lipopeptides, exhibit antimicrobial properties. nih.gov The N-myristoyl-serine structure can be used as a template to build novel lipopeptide analogues. By varying the peptide sequence attached to the myristoylated serine, researchers can screen for new compounds with potent activity against bacteria or fungi in laboratory settings.

Development of Probes for Cellular Studies: By attaching a fluorescent tag or other reporter molecule to the serine headgroup, the N-myristoyl-serine precursor can be converted into a molecular probe. These probes can be used in cell culture experiments (in vitro) to visualize membrane dynamics, protein localization, or other cellular processes. unc.edu

This approach allows for the systematic exploration of structure-activity relationships, where modifications to the precursor molecule are directly correlated with changes in biological effect, advancing our understanding of molecular interactions and providing leads for new therapeutic agents. nih.gov

Analytical Method Development for Detection and Quantification in Complex Research Matrices

Extraction and Sample Preparation Strategies from In Vitro Biological Samples

Effective extraction and sample preparation are critical preliminary steps for the reliable analysis of N-acyl amino acids from in vitro biological samples like cell lysates, tissue homogenates, and cell culture supernatants. The primary goal is to isolate the analyte of interest from a complex mixture of proteins, lipids, salts, and other metabolites that could interfere with subsequent analysis.

Common strategies involve an initial protein precipitation step, often achieved by adding organic solvents such as methanol (B129727) or acetonitrile (B52724). elifesciences.org This not only denatures and precipitates the majority of proteins but also begins the process of extracting lipids and other small molecules. For N-acyl amino acids, a stepwise extraction can be employed to enrich the desired fraction. For instance, an initial extraction with methanol can remove many long-chain fatty acids and other lipids, followed by a water-based extraction to solubilize the more polar amino acid conjugates. nist.gov

Liquid-liquid extraction (LLE) is another frequently used technique. After initial homogenization in a suitable buffer, the sample is mixed with an immiscible organic solvent to partition the N-acyl amino acids into the organic phase, leaving more polar, interfering compounds in the aqueous phase. The choice of solvent is critical and depends on the specific polarity of the N-acyl amino acid being analyzed.

For cleaning up extracts and concentrating the analytes, solid-phase extraction (SPE) is often utilized. researchgate.net SPE cartridges with different sorbent materials (e.g., reversed-phase C18, ion-exchange) can selectively retain the N-acyl amino acids while allowing contaminants to be washed away. The retained analytes are then eluted with a small volume of a strong solvent, resulting in a cleaner and more concentrated sample ready for analysis.

A summary of common sample preparation techniques for N-acyl amino acids from in vitro sources is presented below.

Technique Principle Application/Sample Type Advantages Considerations
Protein Precipitation Use of organic solvents (e.g., acetonitrile, methanol) to denature and remove proteins.Cell lysates, tissue homogenates, plasma. elifesciences.orgSimple, fast, and removes the bulk of protein interference.May not remove all interfering substances; co-precipitation of analytes can occur.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on relative solubility.Aqueous samples like cell culture media or homogenized tissues.Effective for separating compounds based on polarity.Can be labor-intensive and require large volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution. researchgate.netUsed as a clean-up step after initial extraction from various biological fluids. researchgate.netHigh selectivity, good concentration factor, and potential for automation.Method development required to optimize sorbent, loading, wash, and elution conditions.
Stepwise Extraction Sequential use of different solvents to selectively extract different classes of compounds. nist.govComplex matrices like plasma or tissue homogenates. nist.govCan provide a more refined separation of analyte classes. nist.govMore complex and time-consuming than single-step methods.

Derivatization Techniques for Enhanced Detection Sensitivity and Selectivity

The chemical structure of N-acyl amino acids like Sodium N-myristoyl-DL-serinate presents challenges for certain analytical platforms. For gas chromatography-mass spectrometry (GC-MS), their polarity and low volatility necessitate derivatization to make them suitable for analysis. For liquid chromatography-mass spectrometry (LC-MS), derivatization can significantly improve ionization efficiency and chromatographic retention, thereby enhancing sensitivity and selectivity. nih.govacs.org

For GC-MS Analysis: A common approach is a two-step derivatization process. nih.gov First, the carboxyl group is esterified (e.g., to form a methyl ester), and then the amine and any other active hydrogens are acylated, often using a fluorinated reagent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov This creates a volatile and thermally stable derivative. nih.gov Another widely used method is silylation, where active hydrogens are replaced with a nonpolar group like tert-butyldimethylsilyl (TBDMS) using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

For LC-MS Analysis: While direct analysis is possible, derivatization can overcome issues of poor retention on reversed-phase columns and low ionization efficiency.

Attaching a Chromophore: For UV/Vis detection, reagents like 2,4′-dibromoacetophenone can be used to form 4′-bromophenacyl esters, which are highly UV-absorbent. researchgate.netmdpi.com This allows for spectrophotometric detection and improves retention in reversed-phase liquid chromatography. mdpi.com

Improving Ionization and Retention: To enhance MS detection, derivatizing agents that introduce a readily ionizable group are used. N-alkyl-nicotinic acid N-hydroxysuccinimide esters (Cn-NA-NHS) add a quaternary amine, which improves charge during electrospray ionization (ESI) and increases hydrophobicity, leading to better retention. nih.govgoogle.com Increasing the alkyl chain length of the reagent can further enhance detection sensitivity. nih.gov Another effective reagent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts quickly with the carboxyl group in aqueous solutions, improving chromatography and providing high sensitivity in LC-MS analysis. acs.orgnih.gov

The following table summarizes key derivatization techniques for N-acyl amino acids.

Technique/Reagent Target Platform Reaction Principle Advantage Reference
Esterification/Acylation (e.g., with PFPA) GC-MSTwo-step process converting carboxyl and amine groups to less polar, volatile esters and amides.Creates thermally stable derivatives suitable for GC analysis. nih.gov
Silylation (e.g., with MTBSTFA) GC-MSReplaces active hydrogens on polar functional groups with nonpolar TBDMS groups.Improves volatility and chromatographic behavior; derivatives are relatively stable.
2,4′-dibromoacetophenone HPLC-UV/MSForms UV-absorbing 4′-bromophenacyl esters from carboxylic acids.Enables sensitive UV detection and improves reversed-phase LC separation. researchgate.netmdpi.com
N-alkyl-nicotinic acid N-hydroxysuccinimide ester (Cn-NA-NHS) LC-MSN-acylation that adds a hydrophobic alkyl chain and a quaternary amine.Increases hydrophobicity for better retention and enhances ESI-MS sensitivity. nih.govgoogle.com
3-Nitrophenylhydrazine (3-NPH) LC-MSReacts with carboxyl groups to form stable hydrazone derivatives.Simple, rapid reaction in aqueous solution; improves sensitivity and chromatographic coverage. acs.orgnih.gov

Challenges in Quantification and Mitigation of Interferences in Research Matrices

Quantifying N-acyl amino acids in complex research matrices is fraught with challenges, primarily matrix effects and the presence of isobaric interferences. Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can cause ion suppression or enhancement, leading to inaccurate quantification in LC-MS analysis. annlabmed.org The high lipid content of many biological samples makes them particularly susceptible to these effects.

Mitigation Strategies:

Stable Isotope Dilution (SID): This is considered the gold standard for mitigating matrix effects and correcting for analyte loss during sample preparation. acs.org A stable isotope-labeled (e.g., using ¹³C or ²H) analogue of the analyte, such as a deuterated N-acyl amino acid, is synthesized and spiked into the sample at a known concentration before extraction. rsc.orgresearchgate.net Since the labeled internal standard has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects and extraction recovery. The analyte concentration is then determined by the ratio of the MS response of the native analyte to that of the labeled standard. mdpi.com

Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample extract before analysis. researchgate.net However, this may compromise the limit of detection if the analyte concentration is low.

Chromatographic Separation: Optimizing the liquid chromatography method to achieve baseline separation of the analyte from the majority of matrix components is crucial. Using longer columns, slower gradients, or alternative column chemistries (like HILIC for polar compounds) can help resolve interferences. researchgate.net

Choice of Ionization Mode: The choice of ESI polarity (positive or negative ion mode) can influence the extent of matrix effects. One study on derivatized amino acids suggested that analysis in negative ion mode may help minimize matrix effects due to reduced background noise. researchgate.net

This table outlines common challenges and their mitigation strategies.

Challenge Description Primary Analytical Platform Mitigation Strategy Reference
Matrix Effect Suppression or enhancement of analyte ionization by co-eluting compounds from the sample matrix.LC-MSStable Isotope Dilution (SID); sample dilution; optimized chromatography; use of appropriate ionization polarity. researchgate.netannlabmed.orgacs.org
Low Volatility/Polarity Inherent chemical properties of N-acyl amino acids make them unsuitable for direct GC analysis.GC-MSChemical derivatization (e.g., silylation, acylation) to increase volatility and thermal stability. nih.gov
Poor Retention Hydrophilic N-acyl amino acids may elute in the void volume of reversed-phase LC columns.LCDerivatization to increase hydrophobicity; use of alternative chromatography like HILIC. nih.govresearchgate.net
Isobaric Interference Presence of other compounds in the matrix with the same nominal mass as the analyte, leading to false positives.MSHigh-resolution mass spectrometry (HRMS) to differentiate by exact mass; tandem MS (MS/MS) for specific fragmentation. acs.org

Development of Highly Specific and Sensitive Assays for N-Acyl Amino Acids (e.g., Enzyme-linked assays in research)

Beyond chromatography-mass spectrometry, there is a growing interest in developing alternative assays that offer high specificity and throughput, particularly for screening purposes.

Enzyme-Based Assays: The enzymes responsible for the synthesis and hydrolysis of N-acyl amino acids can be leveraged to create highly specific assays. For example, enzymes like Peptidase M20 Domain Containing 1 (PM20D1) and Fatty Acid Amide Hydrolase (FAAH) are known to catalyze both the formation and breakdown of these lipids. nih.govpnas.org An assay could be designed to monitor the activity of these enzymes by measuring the consumption of a substrate (e.g., N-myristoyl-serine) or the formation of a product (e.g., myristic acid or serine). nih.gov The detection of the product can be coupled to a secondary reaction that produces a colorimetric or fluorescent signal. For instance, a calcein-based assay has been developed to detect L-homoserine released from the enzymatic cleavage of N-acyl-L-homoserine lactones, a principle adaptable to other N-acyl amino acids. asm.org

Enzyme-Linked Immunosorbent Assays (ELISAs): While developing antibodies that specifically recognize a small molecule like this compound is challenging, it is a feasible approach for creating a highly sensitive and specific immunoassay. More commonly, ELISA kits are developed to quantify the enzymes involved in N-acyl amino acid metabolism, such as Acylamino-acid-releasing enzyme (APEH) or Acyl-coenzyme A amino acid N-acyltransferase 1 (ACNAT1). assaygenie.comabbexa.com Measuring the levels of these enzymes in in vitro systems can provide indirect but valuable information about the metabolic state related to N-acyl amino acids.

Biosensors: Research into biosensors for amino acid detection is an active field. dtic.mil These devices aim to couple a biological recognition element (like an enzyme or an antibody) to a transducer that converts the binding event into a detectable signal (e.g., electrochemical or optical). mdpi.com Engineering ligand-specific biosensors, for example by modifying microbial regulatory proteins, offers a pathway to creating whole-cell or cell-free systems that can detect specific N-acyl amino acids with high selectivity. nih.gov

A summary of these advanced assay types is provided below.

Assay Type Principle Potential Application for N-Acyl Amino Acids Advantages Challenges
Enzyme-Activity Assay Measures the rate of an enzymatic reaction by monitoring substrate depletion or product formation.Quantifying the activity of enzymes like PM20D1 or FAAH using N-myristoyl-serine as a substrate. nih.govHigh specificity based on enzyme-substrate interaction; suitable for high-throughput screening.Requires purified enzyme; indirect measurement of the analyte itself.
ELISA Uses specific antibodies to detect and quantify an antigen.Development of antibodies specific to N-myristoyl-serine or quantification of metabolic enzymes like ACNAT1. abbexa.comHigh sensitivity and specificity; well-established high-throughput platform.Antibody development for small molecules is difficult and costly.
Biosensor A biological recognition element is coupled to a signal transducer.A sensor using an immobilized enzyme or engineered protein that binds N-myristoyl-serine, producing an optical or electrical signal. mdpi.comnih.govPotential for real-time, continuous monitoring; high specificity.Still largely in the research and development phase; stability and matrix interference can be issues.

Future Directions and Emerging Research Avenues

Integration with Advanced High-Throughput Screening Methodologies for In Vitro Mechanistic Studies

The exploration of the biological roles of acylated amino acids like Sodium N-myristoyl-DL-serinate is increasingly benefiting from the integration of advanced high-throughput screening (HTS) methodologies. ufl.edu These technologies enable the rapid and economical testing of vast libraries of compounds for their biological activity, facilitating a deeper understanding of molecular mechanisms. ufl.eduresearchgate.net HTS combines robotics, advanced biology, chemistry, and informatics to screen hundreds of thousands of compounds, generating millions of data points that can reveal novel interactions and pathways. ufl.edu

For N-myristoylation, a crucial lipid modification catalyzed by N-myristoyltransferase (NMT), HTS has been instrumental. nih.govgenscript.com NMT attaches a myristoyl group to the N-terminal glycine (B1666218) of a protein, a process vital for protein-membrane interactions and signal transduction. nih.govmedwinpublishers.com Given that NMT is a validated therapeutic target for various pathologies, including cancer and parasitic infections, efficient screening methods are paramount. nih.govnih.govresearchgate.net

Traditional NMT assays often relied on radioactive materials, which are costly and cumbersome. nih.gov The development of fluorescence-based assays, which detect the coenzyme A produced during the myristoylation reaction, has provided a more suitable alternative for HTS. nih.gov These fluorogenic assays can be used for both continuous monitoring and end-point measurements, making them ideal for both detailed kinetic studies and large-scale screening campaigns. nih.gov

Furthermore, dedicated peptide arrays have been developed for the high-throughput profiling of protein N-myristoylation specificity. nih.govgenscript.com Since NMT recognizes a short peptide sequence at the N-terminus of its substrates, these arrays allow for the in vitro modeling of the reaction and help to refine predictive tools for myristoylation, which currently have limited accuracy. nih.govgenscript.com Improving these predictive models is crucial for identifying the full scope of myristoylated proteins within any given proteome. nih.govgenscript.com

The data generated from HTS can be used to develop a mechanistic understanding of biological systems. For instance, screening for inhibitors of NMT can identify compounds that disrupt the myristoylation of key proteins, leading to insights into their cellular functions. researchgate.netacs.org This approach has been successfully applied to identify NMT inhibitors for parasites like Trypanosoma brucei and Plasmodium falciparum. researchgate.netnih.gov

Screening TechnologyApplication in N-myristoylation ResearchKey Advantages
Robotic High-Throughput Screening Testing large libraries of drug-like compounds for activity against NMT. ufl.eduRapid, economical, and generates large datasets. ufl.edu
Fluorescence-Based Assays Real-time monitoring of NMT activity and screening for inhibitors. nih.govSensitive, non-radioactive, suitable for continuous and end-point analysis. nih.gov
Dedicated Peptide Arrays Profiling N-myristoylation substrate specificity across different organisms. nih.govgenscript.comAllows for in vitro modeling and improves predictive tools. nih.govgenscript.com
Cheminformatics & Compound Profiling Post-HTS analysis, including mechanism of action and profiling studies. ufl.eduProvides deeper insights into the function of identified hits. ufl.edu

Exploration of Novel Bioconjugation Chemistries Utilizing N-Myristoyl Serine as a Building Block

N-myristoyl serine and its derivatives are emerging as valuable building blocks in the development of novel bioconjugation chemistries. nih.govcaltech.edu Bioconjugation, the process of linking molecules to proteins and other biomolecules, has wide-ranging applications in medicine, engineering, and health. nih.govrsc.org The ability to selectively label proteins at specific sites is crucial for creating functional bioconjugates. nih.govcaltech.edu

One promising approach involves the use of N-myristoyltransferase (NMT) to attach modified myristic acid analogs to proteins. nih.govresearchgate.net By engineering proteins to contain an NMT recognition sequence (typically Gly-X-X-X-Ser/Thr), researchers can achieve site-specific labeling. researchgate.net This chemoenzymatic method allows for the introduction of bioorthogonal tags, such as azides or alkynes, onto the N-terminus of a protein. nih.govresearchgate.net These tags can then be selectively reacted with other molecules using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

This strategy has been used to conjugate proteins to a variety of substrates, including fluorophores and gold nanoparticles, without the need for prior purification. nih.govcaltech.edu The ability to perform these conjugations in complex biological mixtures, and even within living cells, streamlines the workflow and preserves the native function of the protein. nih.govcaltech.edu

The stability of the resulting linkage is a critical consideration in bioconjugation. ulisboa.pt While maleimides are commonly used for this purpose, the resulting thiosuccinimide bond can be unstable. ulisboa.pt The development of more robust ligation chemistries is an active area of research. ulisboa.ptrsc.org Organocatalyst-mediated cross-aldol ligations (OPAL), for example, can be used to form stable carbon-carbon bonds under biologically compatible conditions. rsc.org This method has been used to create a chemical mimic of N-terminally myristoylated proteins, demonstrating the potential for creating bioconjugates that closely resemble their natural counterparts. rsc.org

The use of surfactants can also play a role in facilitating efficient bioconjugation. researchgate.net In some cases, the formation of micelles by surfactants has been shown to be critical for the efficiency of the conjugation reaction. researchgate.net

Bioconjugation StrategyDescriptionPotential Applications
NMT-mediated Labeling Utilizes NMT to attach myristic acid analogs with bioorthogonal tags to the N-terminus of proteins. nih.govresearchgate.netSite-specific labeling with fluorophores, nanoparticles, and other substrates for imaging and diagnostics. nih.govcaltech.edu
Click Chemistry Employs reactions like CuAAC to selectively ligate tagged proteins to other molecules. nih.govCreating stable protein conjugates for a wide range of applications. nih.gov
Organocatalyst-mediated Cross Aldol Ligations (OPAL) Forms stable carbon-carbon bonds for bioconjugation under neutral pH. rsc.orgMimicking natural protein modifications and creating robust bioconjugates. rsc.org
Surfactant-facilitated Conjugation Uses surfactants to enhance the efficiency of bioconjugation reactions. researchgate.netImproving the yield and kinetics of antibody-drug conjugate formation. researchgate.net

Development of Advanced Computational Models for Predicting Complex Molecular Behaviors and Interactions

Advanced computational models are becoming indispensable tools for predicting the complex molecular behaviors and interactions of compounds like this compound. acs.orgillinois.edu Molecular dynamics (MD) simulations, for instance, can provide detailed insights into the behavior of protein complexes and their resilience to forces. illinois.edu These simulations are particularly effective when studying systems involving strong forces. illinois.edu

In the context of N-myristoylation, computational methods are being used to understand how N-myristoyltransferase (NMT) inhibitors bind to the enzyme. acs.org By developing pharmacophore models based on the crystal structures of NMT, researchers can virtually screen large chemical databases to identify potential new inhibitors. acs.org These models capture the key interactions between the inhibitor and the enzyme's binding site, such as hydrogen bonds and aromatic stacking. acs.org

Multistage virtual screening protocols, which combine pharmacophore modeling with molecular docking and MD simulations, are being employed to identify novel NMT inhibitors with potential as antiprotozoal agents. acs.org This approach helps to filter out non-binding compounds and reduce the costs associated with experimental screening. acs.org The binding energies of promising candidates can be calculated from MD simulations to further assess their potential. acs.org

Computational tools are also being developed to predict which proteins are likely to be N-myristoylated based on their amino acid sequence. researchgate.net These prediction tools rely on known substrate motifs, such as the presence of a glycine at position 2 and a serine at position 6, but their accuracy can be improved by incorporating more data from experimental studies. researchgate.net

The integration of computational modeling with experimental techniques is a powerful approach for advancing our understanding of molecular systems. illinois.edu Computational models can generate predictions that can then be tested in the lab, leading to a synergistic cycle of discovery. illinois.edu

Computational MethodApplication in N-myristoylation ResearchKey Insights
Molecular Dynamics (MD) Simulations Simulating the behavior of NMT and its interactions with substrates and inhibitors. acs.orgillinois.eduProvides information on binding energies, conformational changes, and the stability of protein-ligand complexes. acs.org
Pharmacophore Modeling Developing models of the NMT binding site to screen for new inhibitors. acs.orgIdentifies key chemical features required for inhibitor binding. acs.org
Virtual Screening Screening large chemical databases to identify potential NMT inhibitors. acs.orgNarrows down the number of compounds for experimental testing. acs.org
Substrate Prediction Tools Predicting N-myristoylated proteins from their amino acid sequences. researchgate.netHelps to identify new potential targets of NMT. researchgate.net

Unexplored Mechanistic Pathways and Target Identification in In Vitro and Cell-Free Systems

Despite significant progress, there are still many unexplored mechanistic pathways and unidentified targets related to N-myristoylation that can be investigated using in vitro and cell-free systems. asm.orgresearchgate.net These systems offer a controlled environment to dissect complex biological processes without the interference of other cellular components. researchgate.net

One area of active research is the molecular basis of lipopeptide antigen presentation. asm.orgaai.org T cells have been shown to recognize N-myristoylated peptides derived from viral proteins, such as the Nef protein of the simian immunodeficiency virus (SIV). asm.orgaai.org In vitro studies with T cell lines have revealed that the recognition of these lipopeptides can be highly specific, depending on both the acyl chain and the peptide sequence. asm.org However, the precise molecular identity of the antigen-presenting molecules for these lipopeptides is still under investigation. asm.org

Cell-free systems are also being used to study the mechanism of N-myristoylation in detail. researchgate.net By crystallizing human NMT1 with its substrates, researchers have been able to obtain high-resolution "snapshots" of the enzyme in action. researchgate.net These studies have illuminated the step-by-step mechanism of the myristoylation reaction, from substrate binding to product release. researchgate.net

The identification of new substrates for NMT is another important area of research. nih.govgenscript.com While some NMT substrates are known, a large number are likely yet to be discovered. nih.govgenscript.com Proteome-wide surveys using metabolic chemical tagging have been employed to identify N-myristoylated proteins in organisms like Plasmodium falciparum. nih.gov These studies have significantly expanded our knowledge of the myristoylated proteome and have provided compelling evidence that NMT is a druggable target in malaria. nih.gov

In vitro and cell-free systems are also crucial for validating potential drug targets. researchgate.netresearchgate.net For example, compounds identified through HTS as potential NMT inhibitors can be tested in enzymatic assays to confirm their activity and determine their mechanism of inhibition. researchgate.netresearchgate.net

Research AreaIn Vitro/Cell-Free ApproachKey Questions Being Addressed
Lipopeptide Antigen Presentation T cell recognition assays with synthetic lipopeptides. asm.orgaai.orgHow do T cells recognize N-myristoylated peptides? What are the antigen-presenting molecules involved? asm.org
N-myristoylation Mechanism High-resolution crystallography of NMT with substrates. researchgate.netWhat are the detailed steps of the N-myristoylation reaction? researchgate.net
NMT Substrate Identification Proteome-wide surveys using metabolic chemical tagging. nih.govWhat is the full complement of N-myristoylated proteins in a given organism? nih.govnih.gov
Drug Target Validation Enzymatic assays with purified NMT and potential inhibitors. researchgate.netresearchgate.netDo the identified compounds inhibit NMT activity? What is their mechanism of action? researchgate.netresearchgate.net

Potential in Materials Science Research (e.g., self-assembling systems for academic study)

The unique properties of acylated amino acids like this compound make them promising candidates for applications in materials science, particularly in the area of self-assembling systems. researchgate.netnih.govcam.ac.uk Self-assembly is a natural process where disordered molecular building blocks spontaneously form highly organized structures. cam.ac.ukthno.org This bottom-up approach to creating nanomaterials is inspired by biological systems, such as the formation of cell membranes and cytoskeletons. cam.ac.ukthno.org

Peptides and their derivatives are particularly attractive building blocks for self-assembly due to their biocompatibility and the ability to tune their properties by changing the amino acid sequence. nih.govmdpi.com The self-assembly of these molecules is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov

Amphiphilic molecules, which have both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part, are prone to self-assemble in aqueous environments. nih.gov N-myristoyl serine, with its long myristoyl tail and polar serine headgroup, is an example of such a molecule. researchgate.net Depending on factors like concentration and the presence of co-surfactants, these molecules can form various structures, such as micelles, vesicles, and bilayers. researchgate.netnih.govresearchgate.net

The morphology of the self-assembled structures can be controlled by manipulating the molecular packing parameter, which relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup. nih.gov By designing peptides with specific sequences, it is possible to create a wide range of nanostructures, including nanotubes, nanofibers, and hydrogels. nih.govmdpi.com

These self-assembled materials have a wide range of potential applications in biomedicine and materials science. cam.ac.ukresearchgate.netaimspress.commaterialsciencejournal.org For example, peptide-based hydrogels can be used as scaffolds for tissue engineering, promoting cell adhesion and proliferation. mdpi.com They can also be designed to respond to specific stimuli, such as changes in pH, allowing for the controlled release of encapsulated drugs. nih.gov

The study of self-assembling systems based on N-myristoyl serine and similar molecules is an active area of academic research. researchgate.netthno.org A deeper understanding of the principles governing their self-assembly will enable the design of new functional materials with tailored properties for a variety of applications. cam.ac.uknovapublishers.com

Self-Assembled StructureDriving ForcesPotential Applications
Micelles Hydrophobic interactions, molecular packing. nih.govDrug delivery, solubilization of poorly soluble compounds.
Vesicles/Liposomes Hydrophobic interactions, bilayer formation. researchgate.netnih.govDrug delivery, model membrane systems.
Nanofibers/Nanotubes Hydrogen bonding, π-π stacking, hydrophobic interactions. nih.govmdpi.comTissue engineering scaffolds, biosensors, electronic materials. nih.govmdpi.com
Hydrogels Entanglement of nanofibers. thno.orgmdpi.comDrug delivery, tissue engineering, 3D cell culture. mdpi.com

Q & A

Q. How can experimental design optimization improve the synthesis efficiency of this compound?

  • Response surface methodology (RSM) or Box-Behnken designs can identify critical parameters (e.g., reaction time, temperature, molar ratios). For example, a study optimizing microparticulate systems demonstrated that adjusting surfactant concentrations and agitation rates significantly enhanced yield and particle uniformity . Post-synthesis purification steps (e.g., dialysis, lyophilization) should be tailored based on these parameters.

Q. What statistical approaches resolve contradictions in data from studies on this compound’s surfactant properties?

  • Multivariate regression or principal component analysis (PCA) can disentangle confounding factors (e.g., ionic strength, co-solvents). For dose-response contradictions, meta-analytical frameworks or sensitivity analyses (e.g., Monte Carlo simulations) quantify uncertainty . Pre-registering hypotheses and using blinded data collection reduce observer bias .

Q. How do molecular dynamics (MD) simulations enhance understanding of this compound’s behavior in lipid bilayers?

  • MD simulations model interactions between the amphiphilic headgroup and lipid membranes under varying hydration levels. Parameters like diffusion coefficients and free energy profiles clarify self-assembly mechanisms. Cross-validate results with experimental techniques such as small-angle X-ray scattering (SAXS) to ensure model accuracy .

Methodological Guidance

Q. What are the best practices for documenting experimental parameters to ensure reproducibility?

  • Include detailed sections on reagents (e.g., purity, suppliers), instrumentation (e.g., calibration data), and environmental conditions (e.g., humidity). Appendices should house raw data, spectra, and software scripts. Follow reporting standards like STROBE or CONSORT for transparency .

Q. How should researchers address potential biases in studies involving this compound?

  • Use randomization in sample preparation and blinded analysis. For in vitro assays, include negative controls (e.g., solvent-only groups) and validate results across independent replicates. Predefine exclusion criteria to minimize selection bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.